Dichlorofluorophosphine

Volatility Phase behavior Reagent handling

Dichlorofluorophosphine, also referred to as phosphorus(III) dichloride fluoride or PFCl₂, is a volatile, colorless gas at ambient temperature (boiling point 13.85 °C) belonging to the class of mixed phosphorus(III) trihalides. The compound features a trigonal‑pyramidal geometry at phosphorus and combines two P–Cl bonds with a single P–F bond, conferring a distinct electrophilic reactivity profile that is intermediate between phosphorus trichloride (PCl₃) and phosphorus trifluoride (PF₃).

Molecular Formula Cl2FP
Molecular Weight 120.88 g/mol
CAS No. 15597-63-4
Cat. No. B14158999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichlorofluorophosphine
CAS15597-63-4
Molecular FormulaCl2FP
Molecular Weight120.88 g/mol
Structural Identifiers
SMILESFP(Cl)Cl
InChIInChI=1S/Cl2FP/c1-4(2)3
InChIKeyHEHHDHIDWXZMFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dichlorofluorophosphine (PFCl₂, CAS 15597-63-4): Mixed Halogenophosphine Reagent for Selective Fluorination and Organophosphorus Synthesis


Dichlorofluorophosphine, also referred to as phosphorus(III) dichloride fluoride or PFCl₂, is a volatile, colorless gas at ambient temperature (boiling point 13.85 °C) belonging to the class of mixed phosphorus(III) trihalides [1]. The compound features a trigonal‑pyramidal geometry at phosphorus and combines two P–Cl bonds with a single P–F bond, conferring a distinct electrophilic reactivity profile that is intermediate between phosphorus trichloride (PCl₃) and phosphorus trifluoride (PF₃) [2]. Its principal value in synthetic chemistry lies in the ability to transfer a –PCl₂ or –PFCl unit with controlled selectivity, enabling the construction of organophosphorus architectures that are difficult or impossible to access with symmetrical trihalides.

Why PCl₃ or PF₃ Cannot Substitute for Dichlorofluorophosphine in Selective Organophosphorus Chemistry


Although dichlorofluorophosphine is formally a mixed halide of PCl₃ and PF₃, it cannot be replaced by either parent trihalide without compromising the synthetic outcome. PCl₃ reacts with polyfunctional nucleophiles to give bridged bis‑phosphite or poly‑phosphite products, while PF₃ is largely inert toward many nucleophilic displacement pathways under mild conditions [1]. The mixed halogen composition of PFCl₂ provides a balance of reactivity—the chlorine atoms serve as competent leaving groups while the fluorine substituent remains largely intact, enabling stepwise substitution that installs a phosphorus‑bound fluorine atom early in the synthetic sequence [2]. This controlled reactivity is essential for the preparation of monofluorophosphines and monofluorophosphite esters, where attempts to use PCl₃ followed by halogen exchange fail because the requisite chlorophosphine intermediate is unknown or unstable [2].

Quantitative Differential Evidence: Dichlorofluorophosphine vs. Closest Phosphorus Trihalide Analogs


Boiling Point Differentiation: PFCl₂ Enables Ambient-Pressure Handling Unlike Higher-Boiling PCl₃

Dichlorofluorophosphine exhibits a normal boiling point of 13.85 °C, substantially lower than that of phosphorus trichloride (PCl₃, 76.1 °C) [1]. This difference of approximately 62 °C places PFCl₂ in the gas phase near ambient temperature, facilitating gas‑phase dosing, low‑temperature distillation, and removal of excess reagent under mild vacuum, while PCl₃ remains a liquid requiring elevated temperatures for distillation or evaporative removal, increasing the risk of thermal decomposition or unwanted side reactions [2].

Volatility Phase behavior Reagent handling

Synthetic Route Exclusivity: PFCl₂ Accesses Monofluorophosphines Unattainable via PCl₃/Halogen‑Exchange Pathways

In the preparation of bis(phenylethinyl)monofluorophosphine (2), reaction of the lithiated precursor with PFCl₂ successfully afforded the product, whereas the classical chlorine/fluorine exchange route on the corresponding chlorophosphine could not be executed because the required chlorophosphine intermediate is unknown [1]. Further, bis(2‑methoxyphenyl)fluorophosphine (5) was prepared via the organolithium/PFCl₂ route, and the NMR data for 5 thus obtained were inconsistent with previous literature reports, indicating that the previously reported synthesis (not employing PFCl₂) was erroneous [1].

Monofluorophosphine synthesis Organolithium coupling Ligand design

Chemoselectivity in Diol Phosphitylation: PFCl₂ Delivers Monofluorophosphite Esters While PCl₃ Gives Undesired Bridged Bisphosphites

Reaction of PFCl₂ with 2,2′‑dihydroxy‑biphenyl in the presence of a tertiary amine furnished the expected monofluorophosphite ester (8). In contrast, the analogous reaction using PCl₃ under identical conditions did not produce the expected chlorophosphite (9); instead, the bridged bisphosphite ester (10) was obtained as the exclusive product [1]. This divergent outcome demonstrates that the mixed‑halogen reagent PFCl₂ imparts superior chemoselectivity for monoderivatization of diols, whereas PCl₃ promotes double substitution leading to bridged products.

Fluorophosphite ester synthesis Chemoselectivity Diol functionalization

Coordination Chemistry Differentiation: PFCl₂-Derived Monofluorophosphine Ligands Yield Structurally Authenticated Pt(II) Complexes

The monofluorophosphine ligand bis(2‑methoxyphenyl)fluorophosphine (5), synthesized exclusively via the PFCl₂ route, was employed to prepare a cis‑dichloroplatinum(II) complex (6) [1]. Single‑crystal X‑ray diffraction analysis of complex 6 confirmed the expected planar coordination geometry at platinum, providing unambiguous structural authentication that is not achievable with the erroneous literature product obtained from non‑PFCl₂ routes [1]. This structural validation is critical for applications in homogeneous catalysis where ligand geometry directly influences catalytic activity and enantioselectivity.

Coordination chemistry Platinum complexes X‑ray crystallography

High‑Value Application Scenarios for Dichlorofluorophosphine in Research and Industrial Settings


Synthesis of Monofluorophosphine Ligands for Homogeneous Catalysis

Dichlorofluorophosphine is the reagent of choice for preparing monofluorophosphine ligands bearing one phosphorus‑bound fluorine atom [1]. The organolithium/PFCl₂ coupling methodology provides access to ligands such as di‑tert‑butylmonofluorophosphine and bis(aryl)monofluorophosphines that are inaccessible via PCl₃/halogen‑exchange routes [1]. These ligands, once complexed to transition metals (Pt, Rh, Fe), form structurally well‑defined catalysts [1] with potential applications in asymmetric hydrogenation and cross‑coupling reactions.

Selective Mono‑Phosphitylation of Diols and Polyols

When reacting with dihydroxy‑substituted aromatics (e.g., 2,2′‑dihydroxy‑biphenyl), PFCl₂ delivers the monofluorophosphite ester with high chemoselectivity, whereas PCl₃ leads exclusively to bridged bisphosphite products [2]. This selectivity enables the synthesis of phosphorus‑containing macrocycles, phosphorus‑based flame‑retardant intermediates, and specialty phosphate ester monomers where controlled mono‑functionalization is critical for subsequent polymerization or derivatization steps.

Gas‑Phase and Low‑Temperature Phosphorus Reagent Dosing

Owing to its boiling point of 13.85 °C, PFCl₂ is readily handled as a gas at or near room temperature, permitting precise stoichiometric control in flow‑chemistry setups and gas‑phase reactions [3]. This property is advantageous for industrial processes where excess liquid reagent removal is energy‑intensive, as PFCl₂ can be removed by gentle warming or reduced pressure without exposing the reaction mixture to the elevated temperatures required for distilling off PCl₃ (b.p. 76.1 °C) [3].

Preparation of Structurally Authenticated Metal Complexes for Mechanistic Studies

The PFCl₂‑derived monofluorophosphine ligands have been used to prepare single crystals of platinum(II) and rhodium(I) complexes suitable for X‑ray diffraction analysis [1]. The unambiguous structural data obtained from these studies are essential for establishing structure–activity relationships in catalytic cycles and for satisfying the characterization requirements of patent applications and regulatory dossiers in pharmaceutical process chemistry.

Quote Request

Request a Quote for Dichlorofluorophosphine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.